8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine
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Overview
Description
8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4It is particularly effective against powdery mildew in the production of cereals, bananas, and grapes .
Preparation Methods
The synthesis of 8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine involves the formal condensation of 4-tert-butylcyclohexanone with 3-[ethyl(methyl)amino]propane-1,2-diol . The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the spiroketal structure. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride
Scientific Research Applications
8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine has several scientific research applications:
Chemistry: Used as a model compound to study spiroketal structures and their reactivity.
Biology: Investigated for its antifungal properties and its effects on fungal sterol biosynthesis.
Medicine: Explored for potential therapeutic applications due to its antifungal activity.
Industry: Utilized in agricultural formulations to protect crops from fungal infections
Mechanism of Action
The compound exerts its effects by inhibiting sterol biosynthesis in fungal membranes. It specifically targets delta 14 reductase, an enzyme involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts membrane function, leading to the death of the fungal cells .
Comparison with Similar Compounds
8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine is unique due to its spiroketal structure and specific mode of action. Similar compounds include:
Azole fungicides: These compounds also inhibit sterol biosynthesis but target a different enzyme, C14 demethylase.
Morpholine fungicides: These compounds have a similar mode of action but differ in their chemical structure.
Piperidine fungicides: These compounds also inhibit sterol biosynthesis but have different structural features
Properties
Molecular Formula |
C16H31NO2 |
---|---|
Molecular Weight |
269.42 g/mol |
IUPAC Name |
N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-methylethanamine |
InChI |
InChI=1S/C16H31NO2/c1-6-17(5)11-14-12-18-16(19-14)9-7-13(8-10-16)15(2,3)4/h13-14H,6-12H2,1-5H3 |
InChI Key |
DFJWMHBYTXRXSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1COC2(O1)CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
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